L-Methionine, N-[(2-nitrophenyl)thio]-
Description
L-Methionine, N-[(2-nitrophenyl)thio]- is a sulfur-containing derivative of the essential amino acid L-methionine. Its structure features a 2-nitrophenylthio group (-S-C₆H₄-NO₂) attached to the amino group of methionine. The nitro group at the ortho position may influence steric and electronic interactions, differentiating it from other methionine derivatives with meta-substituted nitrobenzoyl or aminobenzoyl groups .
Properties
CAS No. |
5208-23-1 |
|---|---|
Molecular Formula |
C11H14N2O4S2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(2S)-4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid |
InChI |
InChI=1S/C11H14N2O4S2/c1-18-7-6-8(11(14)15)12-19-10-5-3-2-4-9(10)13(16)17/h2-5,8,12H,6-7H2,1H3,(H,14,15)/t8-/m0/s1 |
InChI Key |
VIKNEZQWTWSVSG-QMMMGPOBSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES |
CSCCC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of L-Methionine, N-[(2-nitrophenyl)thio]- typically involves the reaction of L-methionine with 2-nitrophenylthiol under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
L-Methionine, N-[(2-nitrophenyl)thio]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of the nitrophenyl group .
Scientific Research Applications
L-Methionine, N-[(2-nitrophenyl)thio]- has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its role in metabolic pathways and its potential therapeutic applications. In medicine, it is explored for its potential use in cancer treatment due to its ability to target specific molecular pathways. Additionally, in the industry, it is used in the production of various chemical products .
Mechanism of Action
The mechanism of action of L-Methionine, N-[(2-nitrophenyl)thio]- involves its interaction with specific molecular targets and pathways. It is known to affect the biosynthesis of proteins, glutathione, and polyamines. The compound also plays a role in the methylation of DNA, thereby regulating gene expression. Its effects are mediated through its interaction with enzymes and other proteins involved in these pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The substituent on the methionine backbone dictates the compound's behavior. Key derivatives include:
| Compound | Substituent | Key Functional Features |
|---|---|---|
| L-Methionine, N-[(2-nitrophenyl)thio]- | 2-nitrophenylthio | Thioether linkage, ortho-nitro group |
| N-(m-nitrobenzoyl)-L-Met | m-nitrobenzoyl | Amide linkage, meta-nitro group |
| N-(m-aminobenzoyl)-L-Met | m-aminobenzoyl | Amide linkage, meta-amino group |
| N-(3-nitrobenzoyl)-D,L-Met | 3-nitrobenzoyl | Amide linkage, nitro group at position 3 |
| L-Methionine sulfoxide | Sulfoxide (-SO-) | Oxidation product, redox-sensitive |
The thioether group in L-Methionine, N-[(2-nitrophenyl)thio]- enables reversible oxidation to sulfoxide or sulfone states, similar to poly-L-methionine’s behavior in redox-responsive polymers .
Physicochemical Properties
- Solubility and Hydrophobicity : The hydrophobic −CH₃ and −CH₂ groups in methionine derivatives enhance interfacial activity . Nitro groups increase polarity, while thioethers balance hydrophobicity, influencing aggregation states .
- Redox Sensitivity : Thioether-containing compounds (e.g., L-Methionine, N-[(2-nitrophenyl)thio]-) oxidize to sulfoxides under ROS, altering secondary structures from α-helix to random coils .
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